molecular formula C20H30N2O3S B11349488 Azepan-1-yl{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

Azepan-1-yl{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B11349488
M. Wt: 378.5 g/mol
InChI Key: WRILZPKNCZODGV-UHFFFAOYSA-N
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Description

1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE is a complex organic compound that features a piperidine ring and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-methylbenzenesulfonyl chloride with piperidine to form 1-[(3-methylphenyl)methanesulfonyl]piperidine. This intermediate is then reacted with azepane-4-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced piperidine or azepane derivatives.

    Substitution: Formation of substituted piperidine or azepane derivatives.

Scientific Research Applications

1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine and azepane rings may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE
  • 1-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE

Uniqueness

1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE is unique due to the specific position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

Molecular Formula

C20H30N2O3S

Molecular Weight

378.5 g/mol

IUPAC Name

azepan-1-yl-[1-[(3-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone

InChI

InChI=1S/C20H30N2O3S/c1-17-7-6-8-18(15-17)16-26(24,25)22-13-9-19(10-14-22)20(23)21-11-4-2-3-5-12-21/h6-8,15,19H,2-5,9-14,16H2,1H3

InChI Key

WRILZPKNCZODGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCCCCC3

Origin of Product

United States

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